Miq compound

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

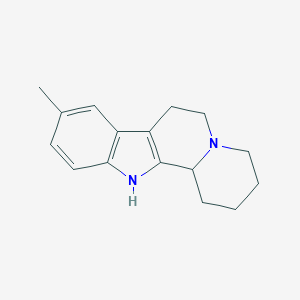

Miq compound is a compound with a complex polycyclic structure. It has shown promising pharmacological action on the central nervous system (CNS) and has been the subject of various scientific studies .

Vorbereitungsmethoden

The synthesis of Miq compound involves several steps. One method includes the derivation from 6-Methylquinoline . The synthetic route typically involves the reduction of diazo compounds with tin (II) chloride and the reduction of acid amides with lithium aluminum hydride

Analyse Chemischer Reaktionen

Miq compound undergoes various chemical reactions:

Oxidation: The methyl group at position 9 can be oxidized to a primary alcohol and further to a carboxylic acid.

N-oxidation: The basic nitrogen in the structure can undergo N-oxidation.

C-oxidation: The quinolizidine nucleus, particularly at position 7, can be oxidized.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are alcohols, carboxylic acids, and N-oxides .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Alpinia oxyphylla Miq. is a notable plant in traditional Chinese medicine known for its cognitive enhancement properties. Recent studies have demonstrated that its active compound, P-Coumaric Acid (P-CA), can significantly improve cognitive functions by promoting adult hippocampal neurogenesis.

Key Findings:

- Mechanism : P-CA activates the BDNF/TrkB/AKT signaling pathway, crucial for neuronal survival and growth.

- In Vivo Studies : In rat models of stroke, P-CA treatment led to enhanced learning and memory capabilities.

- Quantitative Analysis : HPLC methods were employed to quantify P-CA in extracts, confirming its efficacy as a neuroprotective agent .

| Study Type | Model Used | Key Outcome |

|---|---|---|

| In Vivo | Rat MCAO model | Improved cognitive functions post-stroke |

| In Vitro | Neural stem cells | Increased NSC proliferation and differentiation |

Anticancer Properties

Compounds derived from Artocarpus kemando Miq. have shown promising anticancer activities. A modified form of artocarpin exhibited significant cytotoxic effects against P-388 murine leukemia cells.

Case Study:

- Compound : Modified Artocarpin

- IC50 Value : 2.35 µg/mL, indicating strong potential as an anticancer agent.

- Stability : The modified compound displayed improved stability compared to its unmodified counterpart, enhancing its therapeutic viability .

| Compound Name | Source | Activity Type | IC50 Value (µg/mL) |

|---|---|---|---|

| Modified Artocarpin | Artocarpus kemando Miq. | Anticancer | 2.35 |

Anti-inflammatory and Antioxidant Activities

Compounds from Canarium patentinervium Miq. have been studied for their antiacetylcholinesterase and antileishmanial activities. The phenolic compounds isolated from this plant exhibited significant inhibition of acetylcholinesterase, which is relevant for treating neurodegenerative diseases.

Findings:

- Syringic Acid : Demonstrated an IC50 of 29.53 µg/mL for AChE inhibition.

- Antileishmanial Activity : Scopoletin showed the highest activity against Leishmania species .

| Compound Name | Activity Type | IC50 Value (µg/mL) |

|---|---|---|

| Syringic Acid | AChE Inhibition | 29.53 |

| Scopoletin | Antileishmanial | 163.30 |

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of compounds isolated from Ficus arnottiana Miq., which were tested against various bacterial strains.

Research Insights:

- New Isoflavone Glycoside : Isolated with a molecular formula of C34H42O20 showed significant antimicrobial activity against E. coli, Bacillus cereus, and Staphylococcus aureus.

- Testing Methods : Various spectroscopic techniques were employed to characterize the compounds, confirming their bioactivity .

| Compound Name | Tested Strain | Activity Observed |

|---|---|---|

| Isoflavone Glycoside | E. coli | Antimicrobial |

| Bacillus cereus | Antimicrobial | |

| Staphylococcus aureus | Antimicrobial |

Wirkmechanismus

The mechanism of action of Miq compound involves its interaction with the CNS. The compound undergoes metabolic pathways including C-oxidation, N-oxidation, and further oxidation of the quinolizidine nucleus . These metabolic processes likely contribute to its pharmacological effects, although the exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Miq compound include:

These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. The uniqueness of this compound lies in its specific methylation and the resulting pharmacological effects on the CNS .

Eigenschaften

CAS-Nummer |

16008-64-3 |

|---|---|

Molekularformel |

C16H20N2 |

Molekulargewicht |

240.34 g/mol |

IUPAC-Name |

9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |

InChI |

InChI=1S/C16H20N2/c1-11-5-6-14-13(10-11)12-7-9-18-8-3-2-4-15(18)16(12)17-14/h5-6,10,15,17H,2-4,7-9H2,1H3 |

InChI-Schlüssel |

ATMFHMOWWSSCOQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |

Kanonische SMILES |

CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |

Synonyme |

9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine 9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine hydrochloride MIQ compound |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.